![molecular formula C7H13NO3 B12536376 4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane CAS No. 671225-03-9](/img/structure/B12536376.png)
4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,11-Trioxa-1-azabicyclo[333]undecane is a bicyclic compound characterized by the presence of three oxygen atoms and one nitrogen atom within its structure
Métodos De Preparación
The synthesis of 4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane typically involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the cyclization of appropriate starting materials in the presence of a catalyst. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Análisis De Reacciones Químicas
4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Aplicaciones Científicas De Investigación
4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane can be compared with other similar compounds such as:
1-Azabicyclo[3.3.3]undecane: This compound lacks the oxygen atoms present in this compound, resulting in different chemical properties and reactivity.
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains a silicon atom, which imparts unique properties and applications
Propiedades
Número CAS |
671225-03-9 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
4,6,11-trioxa-1-azabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H13NO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h7H,1-6H2 |
Clave InChI |
POTHNOFJDJDBRS-UHFFFAOYSA-N |
SMILES canónico |
C1COC2OCCN1CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


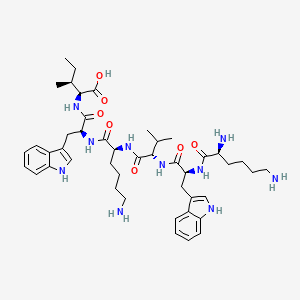
![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)
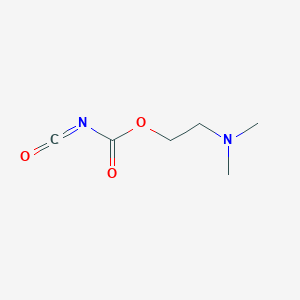
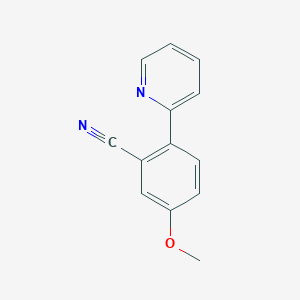
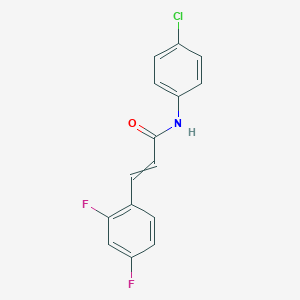
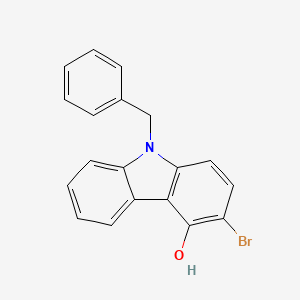
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
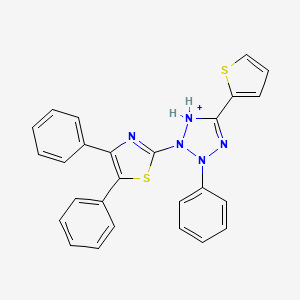
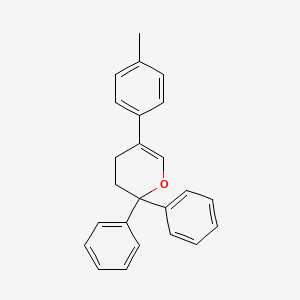
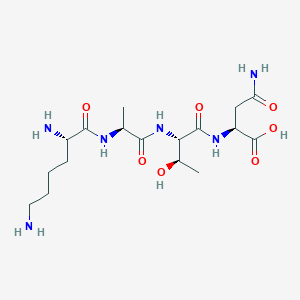

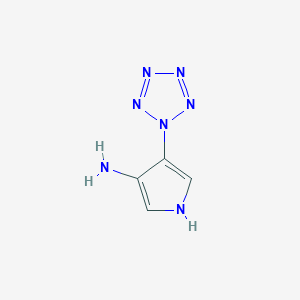
![1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B12536365.png)
